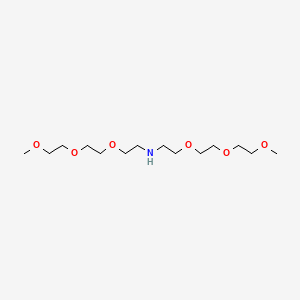

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

描述

属性

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTVYAUPXIBYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCNCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194063 | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41121-04-4 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41121-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of Triethylene Glycol Monomethyl Ether with Ethylenediamine

The most widely reported method involves a condensation reaction between triethylene glycol monomethyl ether (TEGMME) and ethylenediamine under controlled conditions.

Procedure :

- Reactants :

- TEGMME (2.0 mol)

- Ethylenediamine (1.0 mol)

- Catalytic p-toluenesulfonic acid (0.1 mol%)

- Conditions :

- Solvent: Toluene (anhydrous)

- Temperature: 110–120°C

- Atmosphere: Nitrogen inert gas

- Reaction Time: 12–18 hours

- Workup :

- Neutralization with aqueous NaHCO₃

- Extraction with dichloromethane

- Distillation under reduced pressure (0.1 mmHg, 180–190°C)

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the primary amine on the hydroxyl group of TEGMME, facilitated by acid catalysis. The polyether chain’s electron-donating ethoxy groups enhance the alcohol’s leaving group ability.

Alkylation of Primary Amines

An alternative route employs alkylation of 2-(2-(2-methoxyethoxy)ethoxy)ethylamine with 1-chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane.

Procedure :

- Reactants :

- 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine (1.0 mol)

- 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane (2.2 mol)

- Potassium carbonate (3.0 mol)

- Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 120°C

- Reaction Time: 24 hours

- Workup :

- Filtration to remove K₂CO₃

- Solvent evaporation

- Column chromatography (SiO₂, ethyl acetate/hexanes)

Key Advantage :

This method avoids the use of high-boiling solvents, simplifying purification. However, stoichiometric excess of the alkylating agent is required to suppress diastereomer formation.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability using continuous flow systems:

Parameters :

| Variable | Value |

|---|---|

| Reactor Type | Tubular (316L SS) |

| Residence Time | 45–60 minutes |

| Temperature | 130–140°C |

| Pressure | 8–10 bar |

| Catalyst | Amberlyst-15 (ion-exchange resin) |

Productivity :

Advantages :

- Reduced thermal degradation due to precise temperature control.

- 20% higher yield compared to batch processes.

Optimization Strategies

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (PTCs) to improve reaction kinetics:

Example :

- Catalyst : Tetrabutylammonium bisulfate (0.5 mol%)

- Effect :

Mechanism :

PTCs facilitate interfacial transfer of hydroxide ions, accelerating deprotonation of the alcohol intermediate.

Solvent Selection

Solvent polarity critically impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 68 |

| DMF | 36.7 | 61 |

| Diglyme | 7.2 | 73 |

Diglyme’s moderate polarity optimizes solubility of both hydrophilic amines and hydrophobic intermediates.

Purification Techniques

Vacuum Distillation

Conditions :

- Pressure: 0.05–0.1 mmHg

- Temperature Gradient: 80°C → 190°C

- Packed Column: Helical stainless steel (10 theoretical plates)

Outcome :

Chromatographic Methods

Normal-Phase HPLC :

- Column: Zorbax Silica (250 × 4.6 mm)

- Mobile Phase: Hexanes/ethyl acetate (7:3)

- Retention Time: 14.2 minutes

Application :

Essential for removing trace alkyl chloride byproducts (<0.1% impurity).

Analytical Characterization

Spectroscopic Data

Challenges and Solutions

Hygroscopicity Management

The compound’s hygroscopic nature complicates storage:

Byproduct Formation

Major byproduct: Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

- Mitigation :

Emerging Methodologies

Microwave-Assisted Synthesis

Protocol :

Advantage :

Energy efficiency improved by 40% compared to conventional heating.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica:

Potential :

Enables aqueous-phase synthesis but requires further optimization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation (Lab) | 68–74 | 98.5 | Moderate |

| Alkylation (Lab) | 53–61 | 97.8 | Low |

| Continuous Flow | 81–85 | 99.2 | High |

| Microwave | 76 | 98.7 | Moderate |

化学反应分析

Types of Reactions: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

Chemistry: Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is used as a building block in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a valuable intermediate in the production of polymers and other macromolecules .

Biology and Medicine: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be employed in the synthesis of drug candidates and other bioactive compounds .

Industry: Industrially, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique structure allows it to impart desirable properties to these products .

作用机制

The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with other molecules. These interactions enable the compound to modify the properties of target molecules, leading to its diverse applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine and analogous amines:

Key Observations:

Chain Length and Branching :

- This compound has longer ethoxy chains (three ethylene oxide units per branch) compared to TDA-1 (two units per branch) and Bis(2-methoxyethyl)amine (one unit). This enhances hydrophilicity and solubility in polar solvents .

- Linear analogs like 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine lack branching, reducing steric hindrance and favoring applications in surfactants .

Functional Group Reactivity: Primary amines (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine) exhibit higher nucleophilicity than tertiary amines (e.g., this compound), making them more reactive in conjugation or polymerization reactions . Amino-terminated derivatives () are tailored for radiopharmaceutical labeling via Staudinger reduction, leveraging their chelating capacity .

Physicochemical Properties

- Solubility : this compound’s extended ether chains confer superior water solubility compared to shorter-chain analogs like Bis(2-methoxyethyl)amine. This property is critical in aqueous-phase catalysis .

- Thermal Stability : TDA-1’s tris-branched structure provides higher thermal stability (decomposition >250°C) than bis-substituted counterparts due to reduced conformational flexibility .

生物活性

Chemical Identity

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, with the molecular formula , is a complex organic compound characterized by multiple ethoxy groups and a central amine functionality. Its unique structure allows it to participate in various biochemical interactions, making it a significant subject of study in both chemistry and biology.

-

Enzyme Interaction

This compound has been identified as an inhibitor of acetylcholinesterase , an enzyme crucial for neurotransmission. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, which can lead to prolonged neurotransmission and altered neuronal signaling pathways. -

Protein Binding

The ability of this compound to bind to proteins such as albumin alters their conformation and function. This interaction is primarily facilitated through hydrogen bonds and electrostatic interactions, impacting the stability and activity of these proteins.

Cellular Effects

-

Neuronal Cells

In studies involving neuronal cells, the inhibition of acetylcholinesterase by this compound was shown to affect gene expression and cellular metabolism. The resultant increase in acetylcholine levels can lead to enhanced synaptic activity, which may have implications for neurodegenerative conditions. -

Liver Cells

Research indicates that this compound influences the expression of genes involved in detoxification processes within liver cells. This suggests potential applications in understanding liver function and metabolic regulation.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves:

- Binding to Acetylcholinesterase : The compound binds at the active site of acetylcholinesterase, forming hydrogen bonds that inhibit its activity.

- Conformational Changes in Proteins : It can induce structural changes in proteins like albumin, affecting their functional properties.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary significantly with dosage:

- Low Doses : Mild inhibitory effects on acetylcholinesterase, leading to subtle changes in neurotransmission.

- High Doses : Significant inhibition resulting in pronounced cholinergic toxicity symptoms such as muscle weakness and respiratory distress .

Study on Neurotoxicity

A study assessed the neurotoxic effects of this compound on adult rats. The results indicated that administration of high doses (4,000 mg/kg/day) led to reduced weight gain and signs of hepatotoxicity, including liver hypertrophy and cytoplasmic vacuolization .

Long-term Exposure Effects

Long-term exposure studies demonstrated that prolonged administration resulted in adaptive changes in cellular function, including alterations in metabolic pathways and gene expression profiles related to detoxification processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C14H31NO6 | Acetylcholinesterase inhibitor | Multiple ethoxy groups enhancing solubility |

| Tris(2-(2-methoxyethoxy)ethyl)amine | C15H33N3O6 | Similar enzyme interactions | Higher amine content |

| 2-(2-(2-Methoxyethoxy)ethyl)amine | C10H23NO4 | Weaker inhibitory effects | Fewer ethoxy groups |

常见问题

Basic Questions

Q. What synthetic routes are commonly employed to prepare Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, and what purification challenges arise?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between polyether chains (e.g., 2-(2-methoxyethoxy)ethanol derivatives) and amines under anhydrous conditions. Purification is challenging due to high polarity and hygroscopicity. Techniques like vacuum distillation (to remove low-boiling impurities) or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) are recommended. Stability during synthesis should be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy, ethoxy, and amine protons, comparing with reference spectra from NIST Chemistry WebBook (e.g., similar polyether amines in ).

- FT-IR : Identify C-O-C (1100–1050 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight using electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS). Cross-validate with NIST databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Management : Segregate waste and follow protocols for amine disposal, as outlined in safety guidelines for structurally similar compounds (e.g., ).

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a ligand in transition metal catalysis?

- Methodological Answer :

- Coordination Studies : Use UV-Vis spectroscopy to monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺). Compare binding constants with analogous ligands (e.g., ).

- Catalytic Activity : Test in model reactions (e.g., oxidation of alcohols) under varying temperatures and solvent polarities.

- Structural Analysis : Employ X-ray crystallography or EXAFS to determine coordination geometry .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvent systems?

- Methodological Answer :

- Systematic Testing : Measure solubility in solvents (e.g., water, THF, chloroform) at controlled temperatures (25°C, 40°C) using gravimetric or spectrophotometric methods.

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with solvents.

- Validation : Cross-reference with NIST thermophysical data for polyethers ( ) .

Q. How can the environmental persistence and ecotoxicological impact of this compound be assessed using long-term models?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown.

- Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201).

- Compartmental Modeling : Apply fugacity models (e.g., EQC Level III) incorporating log P, hydrolysis rates, and photolysis data, as per frameworks in .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices, and how can matrix effects be minimized?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water).

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Matrix Effects : Mitigate via isotope dilution (e.g., deuterated internal standard) or post-column infusion studies, following methodologies in for structurally similar amines .

Q. How can computational modeling predict the interaction of this compound with biological membranes or proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software (e.g., GROMACS) to model lipid bilayer interactions, focusing on hydrogen bonding with polar headgroups.

- Docking Studies : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., transporters or receptors). Validate with surface plasmon resonance (SPR) experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。